![molecular formula C13H16N2O3S B2439205 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide CAS No. 900005-25-6](/img/structure/B2439205.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide
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Overview
Description
“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide” is a complex organic compound. It contains an isothiazolidine ring, which is a five-membered ring with two heteroatoms, one of which is a sulfur atom and the other a nitrogen atom . The compound also contains a phenyl group (a variant of a benzene ring), a cyclopropane ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The isothiazolidine ring and the cyclopropane ring would add significant steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The isothiazolidine ring might be susceptible to reactions that open the ring, while the carboxamide group could participate in various condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the carboxamide group could allow for hydrogen bonding, potentially affecting the compound’s solubility and boiling point .Scientific Research Applications
Anticancer Applications
- Functionalized Amino Acid Derivatives : A series of functionalized amino acid derivatives were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, showing potential as anticancer agents (Kumar et al., 2009).
Antibacterial Activity
- Arylpiperazinyl Oxazolidinones : Synthesized compounds demonstrated antibacterial activities, especially against resistant strains like MRSA and VRE, highlighting their potential in addressing drug-resistant infections (Jang et al., 2004).
Synthesis and Resolution Techniques
- Resolving Cyclopropene Carboxylic Acids : Describes a general method for the resolution of cyclopropene carboxylic acids, relevant for synthetic chemistry applications (Liao et al., 2004).
Antimicrobial and Antifungal Activities
- Biologically Active Derivatives : Synthesized compounds showed significant activities against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Babu et al., 2013).
Effect on Dihydroceramide Desaturase
- Cyclopropene Analogues of Ceramide : Studies on analogues of GT11, an inhibitor of dihydroceramide desaturase, showcasing the potential in modulating sphingolipid metabolism for therapeutic applications (Triola et al., 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-13(10-5-6-10)14-11-3-1-4-12(9-11)15-7-2-8-19(15,17)18/h1,3-4,9-10H,2,5-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEALWRLJZYBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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